molecular formula C20H28N2O B5977594 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide

Cat. No. B5977594
M. Wt: 312.4 g/mol
InChI Key: MLGZRMUXUDAYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor 2 (CB2) agonist. It was first synthesized in the year 2007 by Abbott Laboratories, and since then, it has been used in various scientific research studies to understand its mechanism of action and physiological effects.

Mechanism of Action

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. It also has neuroprotective effects and has been shown to improve cognitive function in preclinical models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide in lab experiments is its selectivity for CB2 receptors, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its poor water solubility, which can make dosing and administration challenging.

Future Directions

For the use of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide in scientific research include investigating its potential therapeutic applications and developing more water-soluble analogs.

Synthesis Methods

The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 4-isobutylbenzylamine and 2-butynoic acid, which undergo a condensation reaction to form the intermediate compound N-(4-isobutylbenzyl)-2-butynamide. This intermediate is then reacted with piperidine to form the final product this compound.

Scientific Research Applications

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide has been used in various scientific research studies to understand its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of various diseases, including multiple sclerosis, neuropathic pain, and Alzheimer's disease.

properties

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-4-6-20(23)21-19-7-5-12-22(15-19)14-18-10-8-17(9-11-18)13-16(2)3/h8-11,16,19H,5,7,12-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGZRMUXUDAYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)CC2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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